Benzenesulfonic acid, tetradecyl-, sodium salt
Overview
Description
Benzenesulfonic acid, tetradecyl-, sodium salt is an organosulfur compound with the molecular formula C20H33NaO3S. It is a derivative of benzenesulfonic acid where a tetradecyl group is attached to the benzene ring, and the sulfonic acid group is neutralized with sodium. This compound is commonly used as a surfactant due to its ability to lower the surface tension of water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, tetradecyl-, sodium salt is typically synthesized through the sulfonation of tetradecylbenzene. The reaction involves the addition of sulfur trioxide or fuming sulfuric acid to tetradecylbenzene, resulting in the formation of tetradecylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous sulfonation processes. Tetradecylbenzene is continuously fed into a reactor where it reacts with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, tetradecyl-, sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through reactions with reagents such as phosphorus pentachloride, leading to the formation of sulfonyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfuric acid.
Oxidation and Reduction: While the sulfonic acid group is generally resistant to oxidation and reduction, the alkyl chain can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Phosphorus Pentachloride: Used for converting the sulfonic acid group to sulfonyl chloride.
Sodium Hydroxide: Utilized in the neutralization step during synthesis.
Sulfur Trioxide: Employed in the sulfonation process.
Major Products Formed
Sulfonyl Chlorides: Formed through substitution reactions.
Alcohols and Sulfuric Acid: Produced via hydrolysis.
Scientific Research Applications
Benzenesulfonic acid, tetradecyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The primary mechanism of action of benzenesulfonic acid, tetradecyl-, sodium salt is its ability to reduce surface tension. This property allows it to interact with lipid membranes, leading to the disruption of cell membranes in biological applications. The compound targets lipid bilayers and can cause cell lysis by integrating into the membrane and disrupting its integrity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound, which lacks the tetradecyl group.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of a tetradecyl group.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group.
Uniqueness
Benzenesulfonic acid, tetradecyl-, sodium salt is unique due to its long alkyl chain, which imparts strong surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the disruption of lipid membranes, distinguishing it from other aromatic sulfonic acids with shorter or different substituents.
Properties
IUPAC Name |
sodium;4-tetradecylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;/h15-18H,2-14H2,1H3,(H,21,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMKOHVMSHWKI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041650 | |
Record name | 4-Myristylbenzenesulfonic acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797-33-7, 28348-61-0 | |
Record name | Sodium 4-tetradecylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium tetradecylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028348610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-tetradecyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, tetradecyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Myristylbenzenesulfonic acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-tetradecylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium tetradecylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 4-TETRADECYLBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y7417O93Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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